![molecular formula C2H2ClF3OS2 B14592688 [(Trifluoromethyl)sulfanyl]methanesulfinyl chloride CAS No. 61363-07-3](/img/structure/B14592688.png)
[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride is an organosulfur compound known for its unique chemical properties and reactivity. This compound is characterized by the presence of a trifluoromethyl group attached to a sulfur atom, which is further bonded to a methanesulfinyl chloride group. The trifluoromethyl group imparts significant electronegativity and hydrophobicity to the molecule, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonyl chloride with a suitable nucleophile, such as a thiol or a sulfide, under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into sulfide or thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from reactions with this compound include trifluoromethylated compounds, sulfonyl derivatives, and various substituted products depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [(Trifluoromethyl)sulfanyl]methanesulfinyl chloride involves its ability to act as an electrophile, facilitating the transfer of the trifluoromethyl group to various substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile. The compound’s high electronegativity and reactivity make it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride can be compared with other similar compounds, such as:
Trifluoromethanesulfonyl chloride (CF3SO2Cl): Both compounds are used for trifluoromethylation, but this compound offers additional reactivity due to the presence of the sulfanyl group.
Methanesulfonyl chloride (CH3SO2Cl): This compound lacks the trifluoromethyl group, resulting in different reactivity and applications.
Sodium trifluoromethanesulfinate (CF3SO2Na): Used for similar reactions, but with different solubility and handling properties.
This compound stands out due to its unique combination of the trifluoromethyl and sulfanyl groups, providing distinct reactivity and versatility in various chemical processes.
Eigenschaften
CAS-Nummer |
61363-07-3 |
|---|---|
Molekularformel |
C2H2ClF3OS2 |
Molekulargewicht |
198.6 g/mol |
IUPAC-Name |
trifluoromethylsulfanylmethanesulfinyl chloride |
InChI |
InChI=1S/C2H2ClF3OS2/c3-9(7)1-8-2(4,5)6/h1H2 |
InChI-Schlüssel |
PXKZSIFRAJQGEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(SC(F)(F)F)S(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol](/img/structure/B14592610.png)
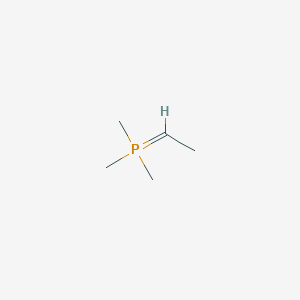
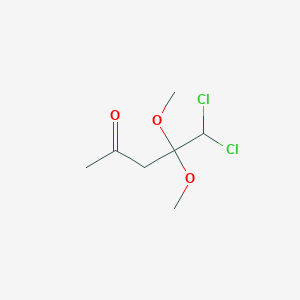
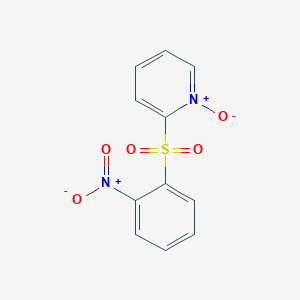
![1-[Di(propan-2-yl)phosphanyl]piperidine](/img/structure/B14592651.png)

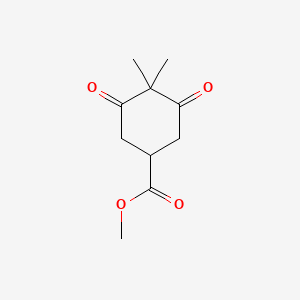
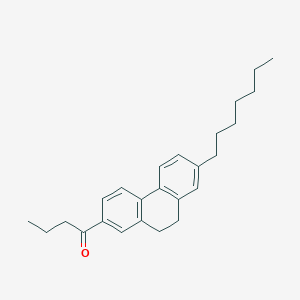
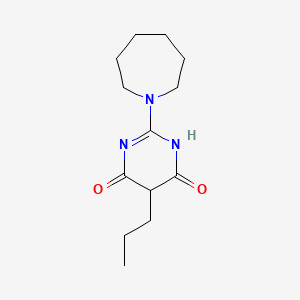
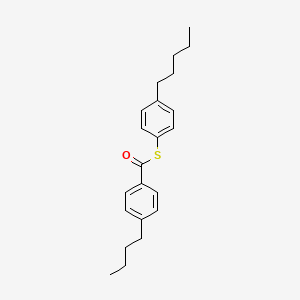
![4-[(2-Oxocyclohexyl)oxy]benzaldehyde](/img/structure/B14592679.png)
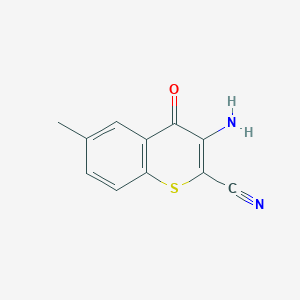
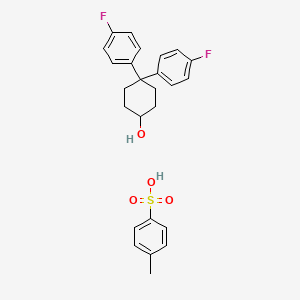
![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium](/img/structure/B14592699.png)
